molecular formula C17H19N5O3 B10997052 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B10997052
M. Wt: 341.4 g/mol
InChI Key: VJMJLZLGQRHESN-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure. Its systematic name is 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide .
  • The compound contains a triazolo-pyridazinone core, which contributes to its unique properties.
  • It has potential applications in various fields due to its interesting structure and biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor and then introduce the necessary functional groups. Specific synthetic routes may vary, but they often include cyclization reactions.

      Reaction Conditions: These conditions depend on the specific synthetic pathway chosen. Researchers typically optimize reaction temperatures, solvents, and reagent concentrations.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights for potential large-scale processes.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reactions involving this compound may utilize reagents like oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

      Major Products: Depending on the reaction, products could include derivatives with modified functional groups or altered substituents.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal its biological effects.

      Medicine: It might serve as a lead compound for drug development, especially if it exhibits promising activity against specific targets.

      Industry: Applications could include materials science, catalysis, or other specialized areas.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular proteins or enzymes.

      Pathways: Understanding its impact on cellular pathways (e.g., signal transduction, metabolic pathways) is crucial.

      Further Studies: Detailed studies, such as binding assays and structural analyses, are needed to elucidate its mechanism.

  • Comparison with Similar Compounds

    Remember that this compound’s potential lies in its versatility and intriguing structure Researchers continue to explore its properties, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C17H19N5O3

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    N-[(4-methoxyphenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

    InChI

    InChI=1S/C17H19N5O3/c1-24-13-5-3-12(4-6-13)11-18-16(23)9-7-14-19-20-15-8-10-17(25-2)21-22(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,18,23)

    InChI Key

    VJMJLZLGQRHESN-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)OC

    Origin of Product

    United States

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